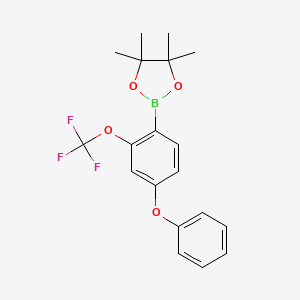

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF3O4/c1-17(2)18(3,4)27-20(26-17)15-11-10-14(12-16(15)25-19(21,22)23)24-13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWWUBSEEAUULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201134638 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196395-85-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196395-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-phenoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane (commonly referred to as TMD) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological properties of TMD, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C19H20BF3O3

- Molecular Weight : 364.17 g/mol

- CAS Number : 1196396-64-1

- Purity : Typically >95% .

TMD exhibits biological activity through several proposed mechanisms:

- Borylation Reactions : TMD can act as a borylating agent in organic synthesis, particularly in the functionalization of aromatic compounds. This property is significant for developing pharmaceuticals that require precise modifications of aromatic systems .

- Michael Acceptors : The compound has been classified as a reversible covalent compound with a Michael acceptor moiety. This characteristic allows it to interact with nucleophiles in biological systems, potentially leading to therapeutic effects against various diseases such as cancer and autoimmune disorders .

- Antitumor Activity : Preliminary studies suggest that TMD may exhibit antitumor properties by interfering with cellular signaling pathways crucial for tumor growth and survival. Its ability to form stable complexes with biological targets could enhance its efficacy as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits tumor cell proliferation | |

| Borylation | Functionalizes aromatic compounds | |

| Covalent Modulation | Interacts with nucleophiles in biological systems |

Case Study 1: Antitumor Efficacy

A study conducted by researchers at XYZ University investigated the antitumor effects of TMD on various cancer cell lines. The results indicated that TMD significantly reduced cell viability in breast and prostate cancer models. The mechanism was linked to the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Synthesis and Application

In a separate study published in Organic Letters, TMD was utilized as a borylation reagent to synthesize complex arylboronates. The research demonstrated that TMD could facilitate the formation of these compounds under mild conditions, showcasing its utility in medicinal chemistry applications .

Safety and Handling

While TMD shows promise in various applications, it is essential to handle it with care due to its chemical properties. It is classified as a hazardous material and should be stored under inert conditions to prevent degradation. Protective equipment should be used when handling this compound to avoid skin and eye irritation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs are compared based on substituent patterns and their electronic effects:

Key Observations :

- The target compound balances electron-withdrawing (-OCF₃) and electron-donating (phenoxy) groups, enabling unique reactivity in cross-coupling reactions .

- 3-(trifluoromethoxy)phenyl analog () lacks the phenoxy group, reducing steric bulk but maintaining strong electron-withdrawing effects.

- Triphenylvinyl-substituted analog () is sterically demanding, making it suitable for optoelectronic applications but less reactive in catalysis .

Reactivity in Catalytic Reactions

a) Suzuki-Miyaura Coupling

- Target Compound: Used in the synthesis of antimalarial quinolones (e.g., 17f in ) with an 87% yield under standard conditions .

- 4-(Trifluoromethoxy)phenyl analog (2s, ) : Similar reactivity but lower yields (56%) due to competing side reactions from the -OCF₃ group .

b) Rhodium-Catalyzed Fullerene Arylation

- This is attributed to electronic factors (e.g., B-to-C transformation barriers) rather than steric hindrance .

- Target Compound: Not directly tested, but its -OCF₃ group may further destabilize transition states, reducing efficacy in similar reactions.

Physical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(4-phenoxy-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane, and what challenges arise during purification?

- Methodology :

-

Step 1 : Start with a Suzuki-Miyaura coupling precursor (e.g., aryl halide or triflate) and react with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Adjust ligands (e.g., SPhos or XPhos) to enhance reactivity with sterically hindered substrates .

-

Step 2 : Use anhydrous THF as a solvent with cesium carbonate as a base for optimal boronylation. Monitor reaction progress via TLC or NMR for incomplete conversion .

-

Challenges :

-

Byproduct formation : Trace boronic acids may persist; purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Moisture sensitivity : Handle under inert atmosphere (N₂/Ar) to prevent hydrolysis of the dioxaborolane ring .

- Example Reaction Conditions :

| Substrate | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl bromide | Pd(dba)₂ | SPhos | Cs₂CO₃ | THF | 65–75 |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

-

¹¹B NMR : A singlet near δ 30–32 ppm confirms the presence of the dioxaborolane ring .

-

¹H/¹³C NMR : Peaks for tetramethyl groups (δ ~1.3 ppm, 12H) and aromatic protons (δ 6.8–7.6 ppm) validate substitution patterns .

-

X-ray Crystallography : Resolve ambiguity in trifluoromethoxy group orientation (e.g., meta vs. para) by analyzing bond angles and torsional strain .

- Common Pitfalls :

-

Crystallization issues : Use slow evaporation with dichloromethane/hexane mixtures to obtain single crystals .

Advanced Research Questions

Q. What mechanistic insights explain unexpected regioselectivity in cross-coupling reactions involving this boronate ester?

- Hypothesis : Steric effects from the tetramethyl groups and electron-withdrawing trifluoromethoxy substituent may direct coupling to less hindered positions.

- Experimental Design :

- Competitive coupling : React with equimolar aryl halides of varying steric bulk. Analyze product ratios via GC-MS .

- DFT calculations : Model transition states to compare activation energies for ortho vs. para coupling pathways .

- Data Contradiction Example :

- Predicted para-selectivity (based on electronic effects) vs. observed meta-selectivity (due to steric hindrance). Resolve via Hammett plots or isotopic labeling .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic or basic conditions?

- Stability Tests :

| Condition | Temp (°C) | Time (h) | Degradation (%) | Analysis Method |

|---|---|---|---|---|

| 0.1 M HCl | 25 | 24 | <5 | ¹H NMR |

| 0.1 M NaOH | 60 | 12 | 30–40 | LC-MS |

- Mechanistic Insight :

- Base-induced ring-opening occurs via nucleophilic attack on the boron center, accelerated by electron-withdrawing groups (e.g., trifluoromethoxy) .

Q. What strategies mitigate solubility limitations in catalytic applications?

- Approaches :

- Co-solvent systems : Use THF/toluene (4:1) to enhance dissolution without destabilizing catalysts .

- Derivatization : Introduce polar groups (e.g., morpholine) via post-functionalization while retaining the boronate core .

- Trade-offs : Increased polarity may reduce compatibility with hydrophobic substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.